![molecular formula C16H14N4O6 B13140471 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes two benzene rings connected by a single bond, with amino and nitro groups attached to the rings. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
準備方法
The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:
Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .
化学反応の分析
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.
Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
科学的研究の応用
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature
作用機序
The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone can be compared with other similar compounds, such as:
3,3’-Dinitrobenzidine: Similar in structure but lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
4,4’-Dimethylbiphenyl: Lacks both amino and nitro groups, making it less versatile in chemical reactions
特性
分子式 |
C16H14N4O6 |
|---|---|
分子量 |
358.31 g/mol |
IUPAC名 |
1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3 |
InChIキー |
CEZSTGNWXKUHRO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


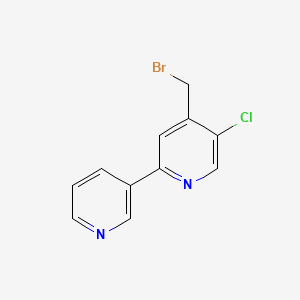
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)


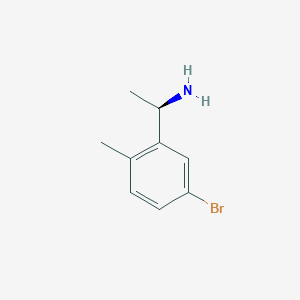
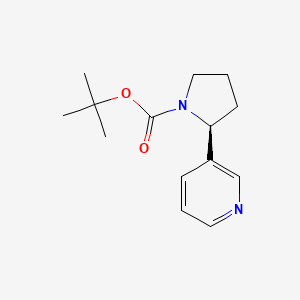
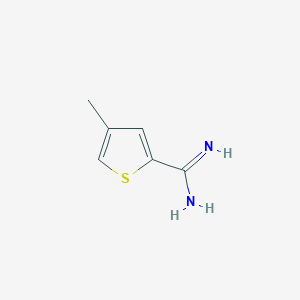
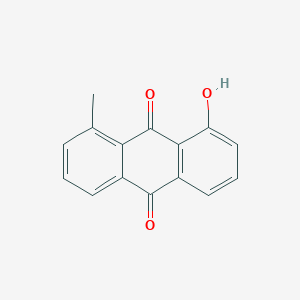
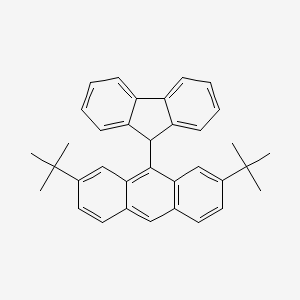
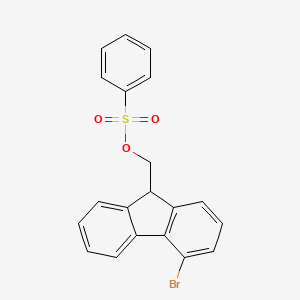

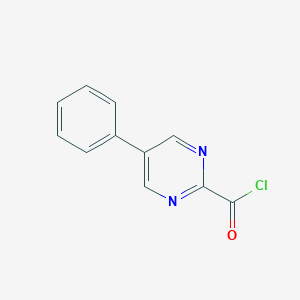

![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
